Ethyl-d5-phosphonic Dichloride
CAS No.: 1346598-24-0
Cat. No.: VC0125866
Molecular Formula: C2H5Cl2OP
Molecular Weight: 151.965
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346598-24-0 |
|---|---|
| Molecular Formula | C2H5Cl2OP |
| Molecular Weight | 151.965 |
| IUPAC Name | 1,1,1,2,2-pentadeuterio-2-dichlorophosphorylethane |
| Standard InChI | InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2 |
| Standard InChI Key | OWGJXSYVHQEVHS-ZBJDZAJPSA-N |
| SMILES | CCP(=O)(Cl)Cl |
Introduction
Physical and Chemical Properties
Structural Identification
Ethyl-d5-phosphonic dichloride possesses distinct chemical identifiers that precisely characterize its structure and composition:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1346598-24-0 |
| Molecular Formula | C₂H₅Cl₂OP (with 5 H atoms being deuterium) |
| Molecular Weight | 151.965 g/mol |
| InChI | InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2 |
| SMILES | CCP(=O)(Cl)Cl |
The InChI notation specifically indicates the deuterium substitution pattern with "i1D3,2D2" denoting that three deuterium atoms replace hydrogen in position 1 (methyl group) and two deuterium atoms replace hydrogen in position 2 (methylene group).
Chemical Reactivity
Ethyl-d5-phosphonic dichloride shares key chemical characteristics with its non-deuterated counterpart:
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Moisture sensitivity: The compound reacts with water and moisture, likely hydrolyzing the phosphorus-chlorine bonds .
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Solubility profile: Expected to be soluble in chloroform and dichloromethane, similar to ethylphosphonic dichloride .
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Storage requirements: Should be kept away from oxidizing agents and water/moisture in tightly sealed containers .
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Reactive phosphorus-chlorine bonds: These bonds confer significant synthetic utility as they readily undergo nucleophilic substitution reactions.
Structure and Molecular Composition
Molecular Structure
The molecular structure of Ethyl-d5-phosphonic dichloride features a central phosphorus atom in a tetrahedral arrangement with four distinct bonding partners:
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A deuterated ethyl group (CD₃CD₂-)
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Two chlorine atoms
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A double-bonded oxygen atom
This arrangement creates a phosphoryl dichloride functional group (P(=O)Cl₂) attached to a fully deuterated ethyl substituent. The phosphorus atom sits at the center of a slightly distorted tetrahedron, with the oxygen forming a strong double bond to the phosphorus.
Isotopic Distribution
The deuterium labeling in Ethyl-d5-phosphonic dichloride follows a specific pattern:
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Three deuterium atoms replace the hydrogen atoms in the terminal methyl group (CD₃-)
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Two deuterium atoms replace the hydrogen atoms in the methylene group (-CD₂-)
This complete deuteration of the ethyl moiety increases the molecular weight by approximately 5 atomic mass units compared to the non-deuterated analog, from 146.93 g/mol to 151.965 g/mol .
Applications and Research Utility
Isotopic Labeling Studies
As a deuterated compound, Ethyl-d5-phosphonic dichloride serves as a valuable tool in various scientific applications:
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Mechanistic investigations: Tracing reaction pathways and determining rate-limiting steps by observing the behavior of deuterium-labeled compounds.
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Kinetic isotope effect studies: Measuring the difference in reaction rates between deuterated and non-deuterated compounds to elucidate reaction mechanisms.
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Metabolic studies: Tracking the fate of organophosphorus compounds in biological systems using isotopic labeling.
Spectroscopic Applications
The deuterium labeling makes this compound particularly useful in various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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Deuterium has different magnetic properties than hydrogen
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Provides distinct spectral signatures useful for structure elucidation
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Allows for selective observation of specific molecular positions
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Mass Spectrometry:
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Creates characteristic isotopic patterns that aid in compound identification
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Provides a mass shift of approximately 5 amu compared to the non-deuterated analog
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Useful for quantitative analysis when used as an internal standard
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Infrared Spectroscopy:
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C-D bonds vibrate at different frequencies than C-H bonds
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Provides distinctive spectral features for compound characterization
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Synthetic Precursor Applications
Similar to ethylphosphonic dichloride, the deuterated variant could potentially serve as a precursor for various deuterated organophosphorus compounds:
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Deuterated phosphonate esters: Through reaction with alcohols or phenols
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Deuterated amides: Through reaction with amines or ammonia
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Deuterated phosphonic acid derivatives: Through controlled hydrolysis
These derivatives would find applications in pharmaceutical research, materials science, and analytical chemistry where deuterium labeling provides specific advantages.
Comparative Analysis with Non-deuterated Form
Physical Property Differences
The isotope effect causes subtle but measurable differences between Ethyl-d5-phosphonic dichloride and its non-deuterated counterpart:
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Molecular weight: Increased by approximately 5 amu (151.965 vs. 146.93 g/mol)
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Boiling point: Generally, deuterated compounds exhibit slightly higher boiling points
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Vapor pressure: Usually lower for deuterated compounds
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Bond energies: C-D bonds are typically stronger than corresponding C-H bonds
Chemical Reactivity Differences
Deuteration can affect chemical reactivity in several ways:
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Kinetic isotope effects: Reactions involving breaking of C-D bonds are typically slower than corresponding reactions with C-H bonds
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Equilibrium isotope effects: Slight differences in equilibrium constants for reactions
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Acidity differences: C-D bonds adjacent to acidic centers can show slightly different pKa values
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Reaction mechanisms: In some cases, deuteration can alter reaction pathways
These differences make deuterated compounds valuable for mechanistic studies and for determining rate-limiting steps in reactions.
Research Perspectives and Future Applications
Emerging Applications
The use of deuterated compounds like Ethyl-d5-phosphonic dichloride continues to expand in various research domains:
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Pharmaceutical research: Deuterated drugs may exhibit improved metabolic profiles, potentially enhancing safety and efficacy
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Materials science: Deuterated materials can show altered physical properties for specialized applications
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Catalysis research: Isotopic labeling helps elucidate reaction mechanisms and improve catalyst design
Analytical Advancements
In analytical chemistry, deuterated organophosphorus compounds serve as:
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Internal standards for quantitative analyses
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Reference materials for method development and validation
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Tools for studying complex reaction mixtures
The highly specific isotopic labeling pattern in Ethyl-d5-phosphonic dichloride makes it particularly valuable for these analytical applications.
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